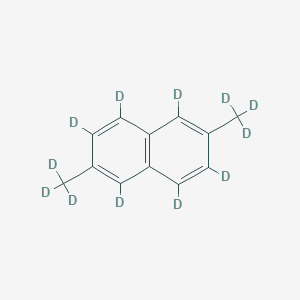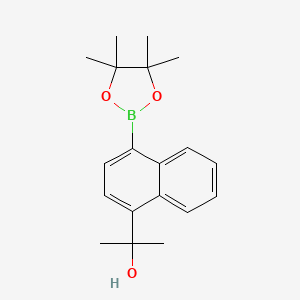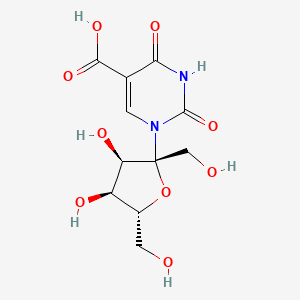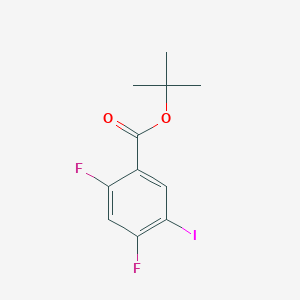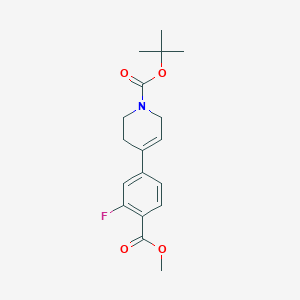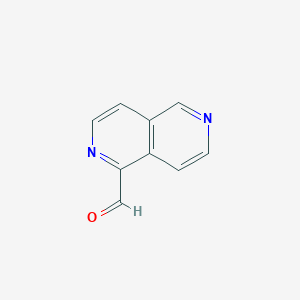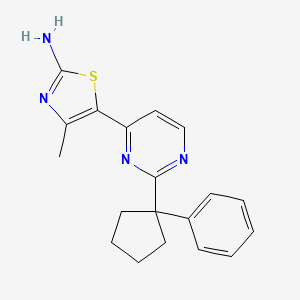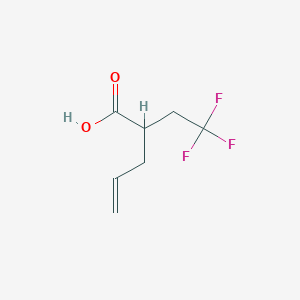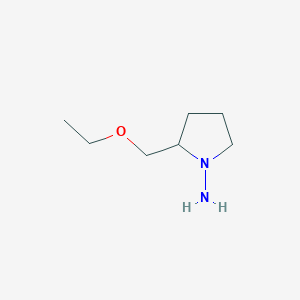
2-(Ethoxymethyl)pyrrolidin-1-amine
説明
2-(Ethoxymethyl)pyrrolidin-1-amine is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pyrrole and Pyrrole Derivatives
Pyrrolidines, like 2-(Ethoxymethyl)pyrrolidin-1-amine, are a part of the pyrrole family, which are key structural subunits in significant biological molecules such as heme and chlorophyll. These derivatives have varied applications including in the synthesis of hydroxypyrroles, aldehydes, ketones, acids, esters, and other forms, with uses ranging from intermediates to solvents and wetting agents with low toxicity (Anderson & Liu, 2000).
Microwave-initiated Hydroamination
This compound is used in microwave-initiated hydroamination processes. This technique significantly accelerates the reaction between amines and carbonyl-containing compounds, resulting in various isomeric diamines. This method increases the regioselectivity of the reaction, proving to be more efficient than traditional methods (Keiko, Verochkina, & Larina, 2011).
Bioactive Tetramic Acid Derivatives
Tetramic acid derivatives, synthesized from pyrrolidines, show promising bioactivities, including herbicidal, fungicidal, insecticidal, and antitumor properties. These derivatives demonstrate the potential for developing new pharmaceuticals and agricultural chemicals (Liu et al., 2014).
Synthesis of Quinolone Antibacterials
Pyrrolidines are integral in synthesizing quinolone antibacterials. Through stereoisomeric separation and chemical modification of pyrrolidines, researchers develop various quinolone antibacterials, highlighting their importance in antibiotic research (Schroeder et al., 1992).
Catalysis and Synthesis
Pyrrolidines are used in catalytic processes and organic synthesis. For example, they are employed in the synthesis of functionalized 2-pyrrolidinones and as ligands in metal-catalyzed reactions, demonstrating their versatility in organic chemistry and catalysis (Gao, Sun, & Yan, 2013).
生化学分析
Biochemical Properties
2-(Ethoxymethyl)pyrrolidin-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in this compound is known to interact with poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), enzymes involved in the DNA damage repair process . These interactions are crucial for the compound’s role in modulating biochemical pathways and influencing cellular responses.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with PARP-1 and PARP-2 enzymes can lead to changes in DNA repair mechanisms, impacting cell survival and proliferation . Additionally, this compound may affect other cellular processes such as apoptosis and cell cycle regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring structure allows it to bind to specific sites on enzymes like PARP-1 and PARP-2, inhibiting their activity and thereby affecting DNA repair processes . This inhibition can lead to the accumulation of DNA damage, triggering cellular responses such as apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced DNA repair and cell survival. At higher doses, it may cause toxic or adverse effects, including increased DNA damage and apoptosis . Understanding the dosage thresholds is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing cellular energy balance and overall metabolic health
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can impact its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanisms of action and potential therapeutic applications.
特性
IUPAC Name |
2-(ethoxymethyl)pyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-2-10-6-7-4-3-5-9(7)8/h7H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMFAKYACJEROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


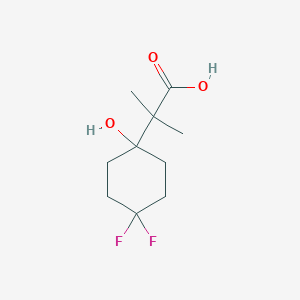
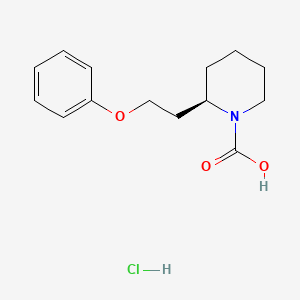
![1-(2,5-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472513.png)
